molecular formula C4H4FeNaO5+ B13750072 Sodium;2-hydroxybutanedioate;iron(2+) CAS No. 12001-62-6

Sodium;2-hydroxybutanedioate;iron(2+)

Cat. No.: B13750072
CAS No.: 12001-62-6
M. Wt: 210.91 g/mol
InChI Key: WYAWZJNHJZQJFD-UHFFFAOYSA-L
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Description

Significance of Malate (B86768) Ligands in Metal Complex Chemistry

Malate, the conjugate base of malic acid, is a dicarboxylate ligand that also possesses a hydroxyl group. This combination of functional groups allows it to coordinate with metal ions in various ways, acting as a bidentate or even a tridentate ligand. The flexibility in coordination modes, including chelation and bridging, enables the formation of a wide array of metal-organic structures, from simple mononuclear complexes to intricate polynuclear clusters and coordination polymers. wikipedia.org The presence of both carboxylate and hydroxyl moieties provides multiple potential binding sites, influencing the resulting complex's geometry, stability, and reactivity. In the context of iron, malate has been identified as a significant complexing agent in biological systems, such as in plant fluids where it forms complexes with iron(III). researchgate.net

Overview of Iron(II) Complexes: Coordination Environment and Electronic States

Iron(II), or ferrous iron, is a d-block element that typically forms coordination complexes with coordination numbers of four, five, or six. chemistryviews.org The geometry of these complexes can range from tetrahedral and square planar to trigonal bipyramidal and, most commonly, octahedral. The electronic state of the iron(II) center is particularly sensitive to the nature of the coordinating ligands.

In an octahedral ligand field, the d-orbitals of the iron(II) ion (a d⁶ system) are split into two energy levels: the lower-energy t₂g set and the higher-energy eg set. researchgate.net Depending on the strength of the ligand field, two possible electronic configurations can arise:

High-spin: With weak-field ligands, the energy required to pair electrons is greater than the energy needed to promote them to the eg orbitals. This results in a configuration of (t₂g)⁴(eg)² with four unpaired electrons, making the complex paramagnetic. wikipedia.orgacs.org

Low-spin: Strong-field ligands cause a larger energy splitting, making it more energetically favorable for electrons to pair in the t₂g orbitals. This leads to a (t₂g)⁶(eg)⁰ configuration with no unpaired electrons, resulting in a diamagnetic complex. wikipedia.orgacs.org

The transition between these spin states, known as spin crossover, can be induced by external stimuli such as temperature, pressure, or light, a property that is of great interest in the development of molecular switches and sensors. acs.org Carboxylate ligands, such as malate, are generally considered to be weak-field ligands, suggesting that iron(II) malate complexes are likely to be high-spin. nih.gov

Research Trajectories for Multifunctional Metal-Organic Compounds

The field of metal-organic compounds, particularly metal-organic frameworks (MOFs), has seen a surge in research activity. researchgate.netnih.gov These materials are constructed from metal ions or clusters linked together by organic ligands, creating porous structures with high surface areas and tunable properties. researchgate.netmdpi.com The modular nature of MOFs allows for the rational design of materials with specific functionalities by carefully selecting the metal center and the organic linker. nih.govnih.gov

Iron-based MOFs are particularly attractive due to iron's low cost, low toxicity, and rich redox chemistry. researchgate.netnih.gov Research in this area is focused on a variety of applications, including:

Gas storage and separation: The porous nature of MOFs makes them ideal candidates for storing gases like hydrogen and methane, as well as for separating gas mixtures.

Catalysis: The metal centers in MOFs can act as catalytic sites, and the porous structure can provide size and shape selectivity.

Sensing: The electronic or optical properties of MOFs can change upon interaction with specific molecules, enabling their use as chemical sensors.

Biomedical applications: The biocompatibility of some iron-based MOFs has led to their investigation for drug delivery and medical imaging. nih.govmdpi.com

The development of multifunctional MOFs, which combine several of these properties into a single material, is a key research goal.

Scope and Objectives of Academic Inquiry into Sodium;2-hydroxybutanedioate;iron(2+)

Academic inquiry into sodium iron(II) malate is driven by the desire to understand the fundamental coordination chemistry of this specific compound and to explore its potential as a precursor or building block for more complex materials. The primary objectives of such research typically include:

Spectroscopic and Magnetic Studies: Characterizing the electronic and magnetic properties of the complex using techniques such as Mössbauer spectroscopy, UV-Vis spectroscopy, and magnetic susceptibility measurements. This helps to determine the spin state of the iron(II) ion and to understand the nature of the metal-ligand bonding.

Thermal Analysis: Investigating the thermal stability of the compound and its decomposition pathways. This information is important for understanding the material's limitations and for designing synthetic routes to other materials.

Exploration as a Precursor: Investigating the use of sodium iron(II) malate as a starting material for the synthesis of other iron-containing materials, such as iron oxides or phosphates, with potential applications in areas like batteries. onlinescientificresearch.commdpi.com

Interactive Data Tables

Below are interactive tables summarizing key information related to the components and properties of iron(II) coordination complexes.

Table 1: Properties of Iron(II) Ion

PropertyValue
Atomic Number26
Electronic Configuration[Ar] 3d⁶
Common Oxidation States+2, +3
Ionic Radius (HS, 6-coordinate)78 pm
Ionic Radius (LS, 6-coordinate)61 pm

Table 2: Common Geometries of Iron(II) Complexes

Coordination NumberGeometryExample
4Tetrahedral[FeCl₄]²⁻
4Square PlanarFe(phthalocyanine)
6Octahedral[Fe(H₂O)₆]²⁺

Table 3: Electronic States of Octahedral Iron(II) Complexes

Spin StateConfigurationUnpaired ElectronsMagnetic Properties
High-Spin(t₂g)⁴(eg)²4Paramagnetic
Low-Spin(t₂g)⁶(eg)⁰0Diamagnetic

Properties

CAS No.

12001-62-6

Molecular Formula

C4H4FeNaO5+

Molecular Weight

210.91 g/mol

IUPAC Name

sodium;2-hydroxybutanedioate;iron(2+)

InChI

InChI=1S/C4H6O5.Fe.Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;+2;+1/p-2

InChI Key

WYAWZJNHJZQJFD-UHFFFAOYSA-L

Canonical SMILES

C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Fe+2]

Origin of Product

United States

Advanced Spectroscopic Characterization of Electronic and Magnetic Properties

Vibrational Spectroscopy for Ligand-Metal Interactions (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the bonding between the malate (B86768) ligand and the ferrous ion. The coordination of the carboxylate and hydroxyl groups to the Fe(II) center induces characteristic shifts in their vibrational frequencies, which act as diagnostic markers for chelation.

In the FTIR and Raman spectra of metal carboxylate complexes, the stretching vibrations of the carboxylate group (COO⁻) are particularly informative. The free malate anion exhibits a strong asymmetric stretching vibration (νₐₛ(COO⁻)) and a symmetric stretching vibration (νₛ(COO⁻)). Upon coordination to the Fe(II) ion, the positions of these bands shift. The magnitude of the separation (Δν = νₐₛ - νₛ) between these two bands provides insight into the coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, or bridging). For sodium ferrous malate, where the malate acts as a chelating ligand, a specific Δν value is expected, which is typically smaller than that of a monodentate ligand.

The hydroxyl (-OH) group of the malate ligand also participates in coordination. The O-H stretching frequency, typically observed as a broad band in the 3200-3600 cm⁻¹ region in the spectrum of the free ligand due to hydrogen bonding, will experience a shift upon coordination to the iron center. This shift is indicative of the involvement of the hydroxyl oxygen in the chelate ring formation.

Table 1: Typical Vibrational Frequency Shifts in Ferrous Malate Complexation
Functional GroupVibrational ModeTypical Wavenumber (Free Ligand) (cm⁻¹)Expected Wavenumber (Coordinated to Fe(II)) (cm⁻¹)
CarboxylateAsymmetric Stretch (νₐₛ)~1560-1610Shifted
CarboxylateSymmetric Stretch (νₛ)~1400-1440Shifted
HydroxylO-H Stretch~3200-3600 (broad)Shifted
Metal-OxygenFe-O StretchN/A~400-600

Raman spectroscopy is particularly useful for studying the symmetric vibrations and the Fe-O stretching modes, which can be weak in the infrared spectrum. usra.edunih.govresearchgate.net By analyzing the full vibrational spectra from both FTIR and Raman techniques, a comprehensive picture of the molecular structure and the covalent character of the ligand-metal interactions in sodium ferrous malate can be developed.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within the complex, providing information about the d-orbital splitting, spin state, and charge transfer phenomena.

The UV-Vis spectrum of a high-spin Fe(II) complex like sodium ferrous malate is typically characterized by two main types of electronic transitions.

d-d Transitions: In an octahedral or pseudo-octahedral coordination environment, the five d-orbitals of the Fe(II) ion (a d⁶ configuration) are split into two energy levels: a lower-energy t₂g set and a higher-energy e₉* set. nih.gov For a high-spin Fe(II) complex, transitions between these levels (e.g., ⁵T₂g → ⁵E₉) are spin-allowed. However, these transitions are often weak due to being Laporte-forbidden. They typically appear as a broad, low-intensity band or a shoulder in the near-infrared or visible region of the spectrum. researchgate.net

Ligand-to-Metal Charge Transfer (LMCT): More intense absorption bands are often observed in the UV or near-UV region. scispace.comnih.gov These are attributed to LMCT transitions, where an electron is promoted from a filled orbital on the malate ligand (primarily on the oxygen atoms) to an empty or partially filled d-orbital of the Fe(II) center. researchgate.netnih.govrsc.orgresearchgate.net The energy of these transitions is sensitive to the nature of the ligand and the metal's oxidation state.

The electronic spectrum is highly indicative of the spin state of the iron center. High-spin Fe(II) complexes, which are paramagnetic (S=2), have distinctly different UV-Vis spectra from low-spin Fe(II) complexes, which are diamagnetic (S=0). nih.govacs.orgresearchgate.netrsc.org The presence of the weak d-d transitions in the visible/near-IR region is a hallmark of a high-spin configuration. The coordination geometry also influences the spectrum; deviations from a perfect octahedral symmetry can cause further splitting of the d-orbitals and lead to shifts in the absorption bands. Thus, the UV-Vis spectrum serves as a valuable tool for confirming the high-spin state and the pseudo-octahedral coordination environment of the iron(II) in the ferrous malate complex. researchgate.netscience.gov

Table 2: Expected Electronic Transitions for High-Spin Fe(II) in Sodium Ferrous Malate
Transition TypeDescriptionExpected Spectral RegionMolar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
d-d Transition⁵T₂g → ⁵E₉Visible / Near-InfraredLow (~1-50)
LMCTO(p) → Fe(d)Ultraviolet / Near-UVHigh (>1000)

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons, making it highly suitable for studying paramagnetic metal complexes. However, high-spin ferrous iron (Fe²⁺, 3d⁶) presents a special case.

The Fe(II) ion in a high-spin state has a total electron spin S=2. As an integer-spin system, it is classified as a "non-Kramers" ion. nationalmaglab.org In environments with less than cubic symmetry, the five spin sublevels (Mₛ = -2, -1, 0, +1, +2) undergo a significant splitting even in the absence of an external magnetic field, a phenomenon known as zero-field splitting (ZFS). researchgate.net This splitting is often large compared to the energy of the microwaves used in conventional X-band EPR spectrometers. researchgate.net Consequently, the standard magnetic resonance transitions are not readily observed, and high-spin Fe(II) complexes are often described as "EPR-silent" under typical measurement conditions. researchgate.net

Despite this challenge, specialized techniques such as high-frequency and high-field EPR (HFEPR) can be employed to study non-Kramers ions like high-spin Fe(II). nationalmaglab.orgresearchgate.netrsc.org These advanced methods use much higher microwave frequencies and magnetic fields, which can overcome the large ZFS. By analyzing HFEPR spectra, it is possible to accurately determine the spin Hamiltonian parameters, including the axial (D) and rhombic (E) zero-field splitting parameters. rsc.org These parameters provide critical information about the electronic ground state and the symmetry of the ligand field around the iron center, offering deep insights into the electronic structure that are inaccessible by other magnetic techniques. cmu.edu

Mössbauer Spectroscopy for Iron Oxidation and Spin States

57Fe Mössbauer spectroscopy is an exceptionally sensitive technique for probing the local chemical environment of iron nuclei, providing precise information on oxidation state, spin state, and site symmetry.

The two primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). The isomer shift is a measure of the s-electron density at the nucleus and is highly indicative of the oxidation state of the iron. For high-spin iron(II) complexes, isomer shifts typically fall in the range of +0.9 to +1.3 mm/s (relative to iron metal at room temperature).

Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with a non-spherical electric field gradient (EFG) at the nucleus. In high-spin Fe(II) complexes, the sixth d-electron creates an asymmetry in the electron distribution, leading to a large EFG and consequently, a significant quadrupole splitting. Typical ΔEQ values for high-spin Fe(II) in a distorted octahedral environment are in the range of 2.0 to 3.5 mm/s.

While specific Mössbauer data for Sodium;2-hydroxybutanedioate;iron(2+) is not extensively reported, data from similar iron(II) carboxylate complexes can provide expected ranges for these parameters. nih.govacs.org

Table 1: Typical Mössbauer Parameters for High-Spin Iron(II) Complexes in Octahedral Environments

ParameterTypical Range (mm/s)Information Provided
Isomer Shift (δ)+0.9 to +1.3Oxidation State (Fe²⁺)
Quadrupole Splitting (ΔEQ)2.0 to 3.5Spin State (High-Spin), Site Symmetry

Note: Values are relative to iron metal at room temperature.

Mössbauer spectroscopy directly probes the nuclear energy levels of 57Fe. The splitting of these levels, as reflected in the quadrupole splitting, provides detailed information about the electronic environment surrounding the iron nucleus. The magnitude of ΔEQ is sensitive to the symmetry of the ligand field and the populations of the d-orbitals. In a distorted octahedral complex like ferrous malate, the degeneracy of the t2g orbitals is lifted, leading to an anisotropic charge distribution that generates the EFG. By analyzing the temperature dependence of the quadrupole splitting, further insights into the energy separation of the d-orbitals can be obtained. nih.gov

Magnetochemical Characterization

Magnetochemical studies, particularly the measurement of magnetic susceptibility as a function of temperature, are fundamental to understanding the magnetic behavior of paramagnetic complexes.

Direct current (DC) magnetic susceptibility measurements are widely used to determine the effective magnetic moment (µeff) of a complex. For a high-spin d6 ion like Fe(II), there are four unpaired electrons, leading to a spin-only magnetic moment of 4.90 µB. However, due to the orbital contribution from the 5T2g ground term, the experimental magnetic moment at room temperature is typically higher, often in the range of 5.1 to 5.5 µB. doubtnut.com

The temperature dependence of the magnetic susceptibility provides critical information about the electronic structure and magnetic interactions. As the temperature is lowered, the magnetic moment of a high-spin Fe(II) complex often decreases due to the effects of zero-field splitting and spin-orbit coupling. rsc.org A plot of χMT versus T (where χM is the molar magnetic susceptibility) is a sensitive indicator of these effects. For a simple paramagnetic system following the Curie Law, this plot would be a horizontal line. libretexts.org Deviations from this behavior at lower temperatures are indicative of magnetic anisotropy (ZFS) and/or intermolecular magnetic interactions. libretexts.org

While specific temperature-dependent magnetic susceptibility data for [[Fe(C4H4O5)(H2O)2]·H2O]n has been mentioned in the literature, detailed graphical data is more readily available for the analogous iron(II) citrate (B86180) complex, [Fe(H2cit)(H2O)]n. researchgate.net The data for the iron(II) citrate complex shows a room temperature µeff of approximately 5.4 µB, consistent with a high-spin Fe(II) center. As the temperature decreases, the effective magnetic moment remains relatively constant until around 100 K, after which it begins to decrease, suggesting the presence of zero-field splitting and/or weak antiferromagnetic interactions. researchgate.net

Alternating current (AC) magnetic susceptibility measurements are particularly useful for probing slow magnetic relaxation dynamics, which can be indicative of single-molecule magnet (SMM) behavior. While SMM behavior is less common in simple mononuclear high-spin Fe(II) complexes, AC susceptibility can still provide valuable information about the energy barriers for spin reversal, which are related to the magnetic anisotropy.

Spin-Crossover (SCO) Phenomena and Factors Influencing Transition

The phenomenon of spin-crossover (SCO) is a fascinating aspect of the electronic properties of certain transition metal complexes, including those of iron(II). nih.govmdpi.com This process involves a transition between a low-spin (LS) and a high-spin (HS) electronic state, which can be initiated by external stimuli such as temperature, pressure, or light irradiation. nih.govmdpi.com For an iron(II) ion (a d⁶ metal center) in an octahedral coordination environment, the five d-orbitals are split into a lower-energy t₂g set and a higher-energy eg set. nih.gov

In the low-spin state (¹A₁), all six d-electrons are paired in the t₂g orbitals, resulting in a diamagnetic complex (S=0). researchgate.net Conversely, in the high-spin state (⁵T₂), the electrons are arranged as (t₂g)⁴(eg)², leading to four unpaired electrons and a paramagnetic state (S=2). researchgate.netwpmucdn.com The transition between these two states is possible when the energy difference between the LS and HS states is on the order of thermal energy (k_B_T). nih.gov This delicate energy balance is highly sensitive to the ligand field strength.

Several factors are known to influence the spin-crossover transition in iron(II) complexes:

Temperature: A temperature-induced spin crossover is the most commonly studied type. mdpi.com At low temperatures, the LS state is generally more stable. As the temperature increases, the entropic contribution to the Gibbs free energy favors the HS state, which has a higher degeneracy and longer metal-ligand bond lengths, leading to a higher vibrational entropy. mdpi.com The transition temperature (T₁/₂) is defined as the temperature at which the molar fractions of the HS and LS species are equal.

Pressure: Applying external pressure typically favors the LS state. nih.gov This is because the LS state has a smaller molecular volume due to shorter metal-ligand bond distances. nih.gov Consequently, an increase in pressure can shift the spin transition to a higher temperature.

Light Irradiation: The Light-Induced Excited Spin-State Trapping (LIESST) effect allows for the switching from the stable LS state to a metastable HS state at low temperatures by irradiating the sample with light of a specific wavelength. mdpi.com This light-induced HS state can then be trapped, and its relaxation back to the LS state can be studied.

Ligand Field Strength: The nature of the coordinating ligands is a critical determinant of whether a complex will exhibit SCO. Ligands that produce a field strength close to the crossover point are necessary. For iron(II) carboxylate complexes, the coordination environment created by the carboxylate groups and any other co-ligands would be the primary factor in determining the ligand field strength and the possibility of observing SCO. researchgate.net

Host-Guest Interactions: The inclusion of solvent molecules or counter-ions in the crystal lattice can significantly affect the intermolecular interactions and, consequently, the cooperative nature of the spin transition. mdpi.com

The transition between spin states can be gradual, abrupt, or exhibit hysteresis, depending on the degree of cooperativity between the molecules in the crystal lattice. mdpi.com These transitions are accompanied by significant changes in magnetic susceptibility, color (thermochromism), and molecular volume. mdpi.commdpi.com

Complex FamilyAncillary Ligand (NCE)T₁/₂ (K)Hysteresis (K)
[Fe(bzL)(NCE)₂]NCS⁻85~15
[Fe(bzL)(NCE)₂]NCSe⁻194-
[Fe(bzL)(NCE)₂]NCBH₃⁻>300 (LS)-

Data adapted from a study on systematic tuning of SCO temperatures, illustrating the effect of co-ligand variation. researchgate.net

Analysis of Magnetic Anisotropy and Potential Single-Molecule Magnet Behavior

For a molecule to function as a single-molecule magnet (SMM), it must possess two key properties: a high-spin ground state (S) and a significant magnetic anisotropy. researchgate.net Magnetic anisotropy, in this context, refers to the preferential orientation of the magnetic moment along a particular axis within the molecule, known as the easy axis of magnetization. This property arises from the coupling of the spin and orbital angular momenta (spin-orbit coupling) and is quantified by the zero-field splitting (ZFS) parameters, D (axial) and E (rhombic). ub.eduaip.org

A negative value of D indicates an easy-axis anisotropy, which is a prerequisite for SMM behavior. This negative D value leads to an energy barrier (U_eff_) for the reversal of the magnetization, which is proportional to |D|S² for integer spin systems and |D|(S² - 1/4) for half-integer spin systems. researchgate.net

Mononuclear iron(II) complexes, particularly those in a high-spin state (S=2), are promising candidates for SMMs. ub.edu The magnetic anisotropy in these systems is highly dependent on the coordination geometry and the nature of the coordinating ligands. ub.edunih.gov Theoretical models and computational studies, such as CASSCF/NEVPT2 calculations, are often employed to predict and rationalize the magnetic anisotropy of these complexes. researchgate.net These studies have shown that the splitting of the d-orbitals, influenced by the ligand field, is a key factor in determining the sign and magnitude of D. researchgate.net

While polynuclear iron clusters, often with oxo or carboxylate bridges, have been extensively studied as SMMs, mononuclear iron(II) SMMs are also known. researchgate.net The potential for a compound like "Sodium;2-hydroxybutanedioate;iron(2+)" to exhibit SMM behavior would depend on the specific coordination environment of the iron(II) ion. If the coordination geometry is distorted from perfect octahedral or tetrahedral symmetry, it could lead to the necessary magnetic anisotropy.

For a mononuclear high-spin iron(II) complex to behave as an SMM, it must exhibit slow relaxation of its magnetization at low temperatures. This is typically observed through alternating current (ac) magnetic susceptibility measurements, where an out-of-phase signal (χ'') appears at low temperatures and high frequencies. rsc.org While some mononuclear iron(II) complexes show slow magnetic relaxation, this often only occurs in the presence of an applied static magnetic field, which helps to suppress quantum tunneling of magnetization. ub.edu

ComplexCoordinationD (cm⁻¹)U_eff (cm⁻¹)
Na[tpat-BuFe(II)]Trigonal pyramid-4865 (at 1500 Oe)
[Fe(II)(N(SiMe₃)(Dipp))₂]Linear-181 (at 500 Oe)
Fe(II)(1-propyltetrazole)₆₂Octahedral-14.815 (at 2000 Oe)

Representative data for mononuclear iron(II) SMMs, illustrating the range of magnetic anisotropy (D) and effective energy barriers (U_eff_). ub.edu

The study of iron(II) carboxylate systems for SMM behavior is an active area of research. The versatility of carboxylate ligands allows for the synthesis of a wide range of structures, from mononuclear complexes to polynuclear clusters, offering opportunities to tune the magnetic properties and potentially achieve SMM behavior. researchgate.net

Computational and Theoretical Chemistry of Sodium;2 Hydroxybutanedioate;iron 2+

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone in the computational study of transition metal complexes due to its favorable balance of accuracy and computational cost. For sodium;2-hydroxybutanedioate;iron(2+), DFT is instrumental in predicting its structural and electronic properties.

Table 1: Representative DFT-Calculated Structural Parameters for an Iron(II)-Malate Complex

Parameter Predicted Value
Fe-O (carboxylate) Bond Length 2.0 - 2.2 Å
Fe-O (hydroxyl) Bond Length 2.1 - 2.3 Å
O-Fe-O Bite Angle 75 - 85°

Note: These are typical ranges for Fe(II) carboxylate complexes and serve as illustrative examples.

A significant application of DFT is the prediction of spectroscopic parameters, which can be directly compared with experimental data.

EPR (Electron Paramagnetic Resonance): For paramagnetic species like high-spin iron(II), DFT can be used to calculate the g-tensor and zero-field splitting (ZFS) parameters (D and E), which are fundamental to interpreting EPR spectra. nih.govnih.gov

UV-Vis (Ultraviolet-Visible Spectroscopy): Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum, providing information on the energies and intensities of d-d transitions and charge-transfer bands. nih.gov

Mössbauer Spectroscopy: DFT calculations can accurately predict Mössbauer parameters such as the isomer shift (δ) and the quadrupole splitting (ΔE_Q), which are highly sensitive to the oxidation state, spin state, and coordination environment of the iron nucleus. nih.govnih.gov

Table 2: Illustrative Calculated Spectroscopic Parameters for a High-Spin Iron(II) Complex

Parameter Predicted Value
EPR
g-tensor components (g_x, g_y, g_z) 1.9 - 2.2
Zero-Field Splitting (D) ±5 to ±15 cm⁻¹
Mössbauer
Isomer Shift (δ) 1.0 - 1.3 mm/s
Quadrupole Splitting (ΔE_Q) 2.5 - 3.5 mm/s
UV-Vis
d-d Transition Energy 10,000 - 12,000 cm⁻¹

Note: These values are representative for high-spin Fe(II) in an octahedral-like oxygen coordination environment.

Iron(II) complexes can exist in different spin states (high-spin or low-spin), and DFT is a reliable tool for predicting the ground spin state by calculating the relative energies of these states. nih.gov In polynuclear systems, DFT can also be used to calculate the magnetic exchange coupling constant (J), which describes the nature (ferromagnetic or antiferromagnetic) and strength of the magnetic interaction between metal centers. researchgate.netrsc.orgresearchgate.net For a mononuclear complex like sodium;2-hydroxybutanedioate;iron(2+), the focus remains on determining the most stable spin state.

Ab Initio Molecular Orbital Theory (e.g., CASSCF/RASSI)

For a more rigorous treatment of the electronic structure, particularly in cases where electron correlation is strong, multireference ab initio methods are employed.

The Complete Active Space Self-Consistent Field (CASSCF) method provides a high-level description of the electronic structure by considering all possible electron configurations within a defined "active space" of molecular orbitals. uoa.gr This is crucial for accurately describing the multiple electronic states of transition metal complexes. Subsequent calculations, such as Restricted Active Space State Interaction (RASSI), can then be used to include spin-orbit coupling effects, which are important for understanding the magnetic anisotropy and EPR parameters. uoa.gr

Ab initio methods offer a pathway to determine ligand field parameters from first principles. nih.govrsc.orgaps.orgresearchgate.netresearchgate.net By calculating the energies of the d-orbitals, the ligand field splitting (10Dq) and other Racah parameters can be extracted. nih.gov This provides a quantitative measure of the interaction between the iron(II) ion and the 2-hydroxybutanedioate ligand, which is fundamental to understanding the complex's electronic and magnetic properties.

Table 3: Example of Ab Initio Derived Ligand Field Parameters for an Fe(II) Complex

Parameter Calculated Value (cm⁻¹)
Ligand Field Splitting (10Dq) 9,000 - 11,000
Racah Parameter (B) 700 - 900

Note: These values are typical for Fe(II) complexes with oxygen-donor ligands and illustrate the expected range for ferrous malate (B86768).

Ligand Field Theory (LFT) Applications

Ligand Field Theory (LFT) provides a quantum mechanical framework for understanding the electronic structure and properties of transition metal complexes, such as Sodium;2-hydroxybutanedioate;iron(2+). By considering the interactions between the metal d-orbitals and the ligands, LFT explains the splitting of d-orbital energies, which in turn dictates the electronic, magnetic, and spectroscopic properties of the complex.

In the free iron(II) ion, the five d-orbitals are degenerate, meaning they all have the same energy. chemistnotes.com However, when ligands from the 2-hydroxybutanedioate (malate) and water molecules approach the Fe(II) center to form a coordination complex, the degeneracy of these orbitals is lifted due to electrostatic interactions. chemistnotes.comlibretexts.org The pattern of this d-orbital splitting is highly dependent on the coordination geometry of the complex. wikipedia.org

Octahedral Geometry: In an octahedral field, which is common for hexa-coordinated iron(II) complexes, the six ligands are positioned along the x, y, and z axes. chemistnotes.com This arrangement causes the d-orbitals to split into two distinct energy levels: a lower-energy triply degenerate set (t₂g) consisting of the dxy, dxz, and dyz orbitals, and a higher-energy doubly degenerate set (eg) comprising the dx²-y² and dz² orbitals. chemistnotes.comwikipedia.org The lobes of the eg orbitals point directly towards the ligands, leading to greater electrostatic repulsion and thus higher energy, while the lobes of the t₂g orbitals are directed between the ligands, resulting in less repulsion and lower energy. chemistnotes.comlibretexts.org The energy difference between these two sets of orbitals is denoted as the crystal field splitting parameter, Δo (or 10Dq). wikipedia.org

Tetrahedral Geometry: In a tetrahedral geometry, four ligands are arranged at the corners of a tetrahedron around the central metal ion. wikipedia.org In this case, the d-orbital splitting pattern is inverted compared to the octahedral field. wikipedia.orglardbucket.org The t₂ orbitals (dxy, dxz, dyz) are higher in energy than the e orbitals (dx²-y² and dz²) because they are in closer proximity to the ligands. lardbucket.org The energy separation, Δt, in a tetrahedral field is significantly smaller than in an octahedral field for the same metal ion and ligands, with the theoretical relationship being Δt ≈ 4/9 Δo. lardbucket.org

The precise geometry of the iron(II) center in Sodium;2-hydroxybutanedioate;iron(2+) in a specific environment will determine the exact pattern and magnitude of the d-orbital splitting.

GeometryHigher Energy OrbitalsLower Energy OrbitalsSplitting ParameterRelative Magnitude
Octahedral eg (dx²-y², dz²)t2g (dxy, dxz, dyz)ΔoLarge
Tetrahedral t2 (dxy, dxz, dyz)e (dx²-y², dz²)ΔtSmall (≈ 4/9 Δo)

The magnitude of the crystal field splitting energy (Δ) is a critical factor that directly influences the electronic configuration and, consequently, the magnetic properties of the Fe(II) complex. The Fe(II) ion has a d⁶ electron configuration. The filling of these six electrons into the split d-orbitals depends on the relative values of Δ and the spin-pairing energy (P), which is the energy required to place two electrons in the same orbital.

The 2-hydroxybutanedioate (malate) ligand, which coordinates through its oxygen atoms, is generally considered to be a weak-field ligand. Weak-field ligands produce a small Δ value.

High-Spin vs. Low-Spin Complexes:

Weak-Field Ligands (Δ < P): When the ligand field splitting is smaller than the pairing energy, it is energetically more favorable for the electrons to occupy the higher-energy eg orbitals rather than pairing up in the lower-energy t₂g orbitals. This results in a "high-spin" complex with the maximum number of unpaired electrons. For a d⁶ ion like Fe(II) in an octahedral field, the electron configuration would be t₂g⁴eg². This configuration has four unpaired electrons, making the complex paramagnetic.

Strong-Field Ligands (Δ > P): In contrast, strong-field ligands cause a large splitting of the d-orbitals. When Δ is greater than P, it is energetically more favorable for the electrons to pair up in the t₂g orbitals before occupying the eg orbitals. This leads to a "low-spin" complex with the minimum number of unpaired electrons. For a d⁶ ion in a strong octahedral field, the electron configuration would be t₂g⁶eg⁰. This configuration has no unpaired electrons, and the complex would be diamagnetic.

Given that malate is a weak-field ligand, Sodium;2-hydroxybutanedioate;iron(2+) is expected to be a high-spin complex. fiveable.me This high-spin nature, with its unpaired electrons, is the primary determinant of its paramagnetic properties. nih.gov The magnetic susceptibility of the complex is directly related to the number of unpaired electrons. nih.gov The effective magnetic moment (μeff) for a high-spin Fe(II) complex is typically around 4.9 Bohr magnetons (μB). mdpi.com

Ligand Field StrengthSplitting Energy (Δ) vs. Pairing Energy (P)Electron Configuration (Octahedral d⁶)Number of Unpaired ElectronsMagnetic Properties
Weak Field Δ < Pt2g4eg24Paramagnetic (High-Spin)
Strong Field Δ > Pt2g6eg00Diamagnetic (Low-Spin)

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. libretexts.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the dynamic interactions, solution-phase behavior, and solvation effects of compounds like Sodium;2-hydroxybutanedioate;iron(2+).

In an aqueous solution, the Sodium;2-hydroxybutanedioate;iron(2+) complex is not a static entity but engages in a multitude of dynamic interactions with the surrounding water molecules and with the sodium counter-ions. MD simulations can model these interactions at an atomistic level, providing a picture of the complex's behavior in a solvated environment.

Simulations of Fe(II) ions in water have shown that the ion exerts a strong organizing effect on the surrounding water molecules, forming distinct hydration shells. researchgate.netresearchgate.net The water molecules in the first hydration shell are tightly bound to the Fe(II) ion and exchange with bulk water molecules on a specific timescale. researchgate.net The presence of the malate and sodium ions will influence this dynamic behavior. The malate ligand, being a dianion, will have strong electrostatic interactions with both the Fe(II) cation and the surrounding water molecules. MD simulations can track the conformational changes of the malate ligand and its coordination to the iron center, as well as the movement of sodium ions in the vicinity of the ferrous malate complex. These simulations can reveal the formation and lifetime of ion pairs and larger aggregates in solution.

The solvation of the Sodium;2-hydroxybutanedioate;iron(2+) complex is a critical aspect of its chemistry in aqueous media. MD simulations provide a detailed picture of the solvation structure by calculating radial distribution functions (RDFs), g(r), which describe the probability of finding one atom at a certain distance from another. libretexts.orglibretexts.org

Solvation Shell of Fe(II): For the Fe(II) ion in water, MD simulations typically show a well-defined first solvation shell with a coordination number of six water molecules, arranged in an octahedral geometry. researchgate.net The Fe-O RDF exhibits a sharp first peak at a distance of approximately 2.15 Å. researchgate.net A second, more diffuse solvation shell is also observed at a greater distance. acmm.nl

The intermolecular interaction energies between the solute (ferrous malate and sodium ions) and the solvent (water) can also be calculated from MD simulations, providing a quantitative measure of the solvation thermodynamics. rsc.org

Interaction PairTypical First Peak in RDF (r, Å)Typical Coordination Number (First Shell)
Fe(II) - O (water) ~2.156
Carboxylate O - H (water) ~1.7-1.9Varies
Carboxylate O - O (water) ~2.7-2.9Varies

Note: The values presented are typical for hydrated Fe(II) and carboxylate ions from general MD simulation studies and may vary for the specific Sodium;2-hydroxybutanedioate;iron(2+) system.

Reactivity, Redox Chemistry, and Mechanistic Pathways

Oxidation-Reduction Potentials and Electrochemical Behavior

The electrochemical characteristics of the iron-malate system are fundamental to understanding its role in chemical and biological redox cycling. Voltammetric studies have provided precise measurements of the redox potentials and stability of the complexes formed.

Voltammetric techniques have been employed to investigate the characteristics of iron complexes with malic acid. In a model aqueous solution of 0.55 mol L⁻¹ NaCl, three distinct iron(III)-malate redox processes have been identified at pH values ranging from 4.5 to 11. These processes occur at potentials of approximately -0.11 V, -0.35 V, and -0.60 V. nih.gov The first of these processes was found to be reversible, which allowed for the calculation of stability constants for both the iron(III) and iron(II) malate (B86768) complexes. nih.gov

These studies highlight the formation of both mono- and bis-malate complexes with iron in both its Fe(II) and Fe(III) oxidation states. The stability constants indicate a significantly higher affinity of the malate ligand for the more highly charged Fe(III) ion compared to the Fe(II) ion. nih.gov Other investigations using cyclic voltammetry have also been conducted on the ferric/ferrous redox couple when complexed with malic acid, among other ligands, to assess their suitability for applications such as flow batteries. nih.gov

Table 1: Stability Constants for Iron-Malate Complexes

This interactive table provides the calculated stability constants for mono- and bis-malate complexes of Iron(II) and Iron(III) based on voltammetric studies.

Complex Species Stability Constant (log K)
FeIII(mal) log K₁ = 12.66 ± 0.33
FeIII(mal)₂ log β₂ = 15.21 ± 0.25
FeII(mal) log K₁ = 2.25 ± 0.36

Data sourced from voltammetric studies in 0.55 mol L⁻¹ NaCl solution. nih.gov

The ligand environment plays a critical role in tuning the reduction potential of a metal complex. The reduction potential of the Fe(III)/Fe(II) redox couple is significantly altered by the coordination of ligands. Ligands that preferentially stabilize the higher oxidation state, Fe(III), will make the reduction to Fe(II) more difficult, thereby lowering the standard reduction potential (E°) of the couple.

The malate ligand, a dicarboxylate with an additional hydroxyl group, is an effective chelator for iron. Its carboxylate groups are hard donors, showing a strong electrostatic interaction with the hard Lewis acid Fe(III). This strong chelation stabilizes the ferric state more than the ferrous state. nih.gov Consequently, ligands like malate, which bind more strongly to Fe(III) than Fe(II), cause a negative shift in the redox potential of the iron couple compared to the aquated Fe(III)/Fe(II) pair. This principle is fundamental in understanding how the biological or chemical environment can modulate the thermodynamic feasibility of electron transfer reactions involving iron. nih.govnih.gov

Kinetic Studies of Ligand Exchange and Dissociation

Mechanistic Investigations of Oxidation Reactions (e.g., with Molecular Oxygen)

The solvent environment has a pronounced effect on the kinetics of the oxidation of the iron(II)-malate complex by molecular oxygen. Studies conducted in various alcohol-water mixtures have demonstrated that the observed rate constant, kobs, is highly dependent on both the type and concentration of the added alcohol. nih.gov

The rate of oxidation decreases as alcohol is added to the aqueous solution. For instance, at 30°C and a constant pH of 6.4, the rate constant in the absence of alcohol is significantly higher than in the presence of 3M methanol, ethanol, or propanol. nih.gov This decrease in reaction rate correlates with the decrease in the macroscopic dielectric constant of the solvent mixture. A linear relationship has been established between the logarithm of the observed rate constant and the inverse of the dielectric constant, suggesting that the transition state of the reaction is less polar than the reactants. nih.gov The effect is attributed primarily to changes in the bulk solvent properties rather than alterations to the immediate coordination sphere of the iron complex. nih.gov

Table 2: Effect of Solvent on the Oxidation Rate Constant of Iron(II)-Malate

This interactive table shows the observed rate constant (kₒᵦₛ) for the oxidation of iron(II)-malate in the absence and presence of different alcohols at 30°C.

Solvent System (3M Alcohol in Water) Observed Rate Constant, kobs (s⁻¹)
Water (No Alcohol) 11.23 × 10⁻²
Methanol 6.24 × 10⁻²
Ethanol 3.06 × 10⁻²

Data sourced from kinetic studies of iron(II)-malate oxidation by molecular oxygen. nih.gov

The oxidation of non-heme iron(II) complexes by molecular oxygen is understood to proceed through a series of highly reactive intermediate species. While these intermediates have not been directly characterized for the iron-malate system specifically, the general mechanism is well-established from studies of other non-heme iron enzymes and biomimetic complexes. nih.govresearchgate.net

The reaction is initiated by the binding of dioxygen (O₂) to the Fe(II) center. This is followed by an electron transfer from the iron to the bound oxygen, forming an iron(III)-superoxo (Fe³⁺-O₂⁻) intermediate. nih.govnih.gov This superoxo species is a key branching point in the redox cycle. In many non-heme iron oxygenases, this intermediate can be a potent oxidant itself, capable of abstracting a hydrogen atom from a substrate. nih.govresearchgate.net

Alternatively, the iron(III)-superoxo species can be further reduced or undergo O-O bond cleavage to form a highly reactive iron(IV)-oxo (Fe⁴⁺=O), or ferryl, intermediate. nih.govresearchgate.net This high-valent iron-oxo species is an extremely powerful oxidant responsible for performing challenging chemical transformations, such as the cleavage of strong C-H bonds in hydroxylation reactions. nih.govresearchgate.net The subsequent reaction of the ferryl intermediate with a substrate regenerates a Fe(II) or Fe(III) species, completing the catalytic cycle. nih.gov It is plausible that the oxidation of the iron(II)-malate complex proceeds through a similar pathway involving the formation of transient iron(III)-superoxo and/or iron(IV)-oxo intermediates.

Catalytic Reaction Mechanisms of Sodium;2-hydroxybutanedioate;iron(2+)

The catalytic activity of iron complexes is a subject of extensive research, driven by the earth-abundance and low toxicity of iron. While specific mechanistic studies on Sodium;2-hydroxybutanedioate;iron(2+) are not extensively detailed in publicly available literature, the reactivity of iron(II) carboxylate complexes allows for the postulation of its catalytic pathways. These mechanisms are generally understood to proceed through fundamental steps common in organometallic chemistry, including oxidative addition and reductive elimination, which are central to many catalytic cycles involving transition metals. wikipedia.orgnih.gov

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are two fundamental and opposing reaction steps in many catalytic cycles. wikipedia.org Oxidative addition involves the insertion of the metal center into a covalent bond, which results in an increase in both the coordination number and the formal oxidation state of the metal. libretexts.org For an iron(II) center, this would involve oxidation to a higher oxidation state, such as iron(IV). Conversely, reductive elimination is the reverse process, where two ligands on the metal center are eliminated to form a new covalent bond, leading to a decrease in the metal's coordination number and oxidation state. libretexts.org

In the context of a hypothetical catalytic cycle involving Sodium;2-hydroxybutanedioate;iron(2+), the iron(II) center would be the active component. A typical cycle could be initiated by the oxidative addition of a substrate molecule (e.g., A-B) to the iron(II) complex. This step would involve the cleavage of the A-B bond and the formation of new bonds between the iron center and the A and B fragments, resulting in a higher-valent iron species. For this to occur, the iron complex would need to be coordinatively unsaturated, potentially requiring the dissociation of a ligand, such as a water molecule or the malate ligand itself, to create a vacant coordination site. wikipedia.org

Following oxidative addition, subsequent steps in the catalytic cycle could involve ligand exchange or insertion reactions, ultimately leading to the desired product formation via reductive elimination. Reductive elimination from the higher-valent iron intermediate would regenerate the iron(II) catalyst and release the final product. researchgate.net Studies on various iron complexes have shown that the feasibility of oxidative addition and reductive elimination is highly dependent on the nature of the ligands, the substrate, and the reaction conditions. For instance, reductive elimination is often the product-forming step in cross-coupling reactions catalyzed by iron complexes. libretexts.org

It is important to note that while two-electron oxidative addition/reductive elimination pathways (e.g., Fe(II)/Fe(IV)) are known, one-electron processes are also common for first-row transition metals like iron, which could lead to radical mechanisms. nih.gov The specific pathway for Sodium;2-hydroxybutanedioate;iron(2+) would be influenced by the electronic and steric properties of the 2-hydroxybutanedioate (malate) ligand.

Role of Sodium;2-hydroxybutanedioate;iron(2+) as a Pre-catalyst or Active Species

An iron(II) complex like Sodium;2-hydroxybutanedioate;iron(2+) can potentially act as either a pre-catalyst or the active catalytic species itself. A pre-catalyst is a stable compound that is converted into the active catalyst under the reaction conditions. researchgate.net In many iron-catalyzed reactions, the initially introduced iron salt or complex is a pre-catalyst that undergoes transformation to generate the true catalytic species.

For Sodium;2-hydroxybutanedioate;iron(2+), it could serve as a convenient and stable source of catalytically active iron(II). Under reaction conditions, the malate or sodium ligands might be displaced by other ligands present in the reaction mixture, or the complex might undergo other transformations to form the active catalyst. The malate ligand, being a dicarboxylate, could influence the solubility and stability of the iron complex.

Ultimately, the precise role of Sodium;2-hydroxybutanedioate;iron(2+) as a pre-catalyst or active species, and the detailed mechanistic pathways it follows, would need to be elucidated through dedicated experimental and computational studies.

Advanced Research Applications of Sodium;2 Hydroxybutanedioate;iron 2+

Applications in Homogeneous and Heterogeneous Catalysis

Iron, being an earth-abundant and non-toxic metal, is a highly desirable component in the development of sustainable catalytic systems. nih.govacs.orgmdpi.com Iron complexes, in general, are known to catalyze a variety of organic transformations, including oxidation reactions and the formation of carbon-carbon bonds. nih.govmdpi.comresearchgate.net

Oxidation of Organic Substrates

Iron complexes are well-documented catalysts for the oxidation of organic compounds. nih.gov The catalytic activity of iron stems from its ability to exist in multiple oxidation states, facilitating electron transfer processes that are central to oxidative transformations. acs.org While specific studies detailing the use of Sodium;2-hydroxybutanedioate;iron(2+) in the oxidation of a wide range of organic substrates are not extensively reported in publicly available research, the general principles of iron catalysis suggest its potential in this area. Iron-catalyzed oxidation reactions often proceed via the generation of reactive oxygen species, and the malate (B86768) ligand could influence the reactivity and selectivity of the iron center. nih.gov

Water Oxidation and Redox Catalysis

The oxidation of water to produce molecular oxygen is a critical reaction in the context of artificial photosynthesis and renewable energy technologies. Several iron complexes have been investigated as catalysts for this challenging transformation. nih.gov The mechanism often involves the formation of high-valent iron-oxo species that are capable of O-O bond formation. The malate ligand in Sodium;2-hydroxybutanedioate;iron(2+), with its carboxylate and hydroxyl groups, could potentially stabilize the iron center and modulate its redox properties, which is a key aspect in the design of efficient water oxidation catalysts. While specific research on ferrous sodium malate for water oxidation is limited, the broader field of iron-based catalysts continues to be an active area of investigation. nih.gov

C-C Bond Formation and Other Organic Transformations

Iron catalysts have emerged as a cost-effective and environmentally benign alternative to precious metal catalysts for the formation of carbon-carbon bonds, a cornerstone of synthetic organic chemistry. nih.govresearchgate.netnih.govdntb.gov.ua These reactions, often involving cross-coupling of organometallic reagents with organic halides, are fundamental to the synthesis of complex organic molecules. nih.govresearchgate.netnih.gov The specific role of Sodium;2-hydroxybutanedioate;iron(2+) in catalyzing such transformations is not well-documented. However, the principles of iron-catalyzed cross-coupling reactions suggest that an iron(II) precursor like this could potentially initiate catalytic cycles involving oxidative addition and reductive elimination steps. acs.org Further research would be necessary to explore the efficacy and scope of this particular complex in various organic transformations. chemrxiv.orgnih.govoup.com

Development of Functional Materials

The unique properties of iron-containing compounds make them valuable precursors for the synthesis of a wide array of functional materials, including nanomaterials and materials with interesting electronic and magnetic properties.

Precursors for Iron-Containing Nanomaterials

Exploration of Ferroelectric and Switchable Materials Properties

Ferroelectric materials, which exhibit a spontaneous electric polarization that can be reversed by an external electric field, have applications in memory devices and sensors. nih.govmdpi.comrsc.org Some molecular materials, particularly coordination complexes, can exhibit ferroelectric or switchable properties. nih.govmdpi.comrsc.orgresearchgate.net For instance, research on a salt of sodium with L-malic acid has suggested the possibility of ferroelectric behavior. researchgate.net

Role in Biogeochemical Cycles (Non-Clinical)

The compound Sodium;2-hydroxybutanedioate;iron(2+), a salt of iron(2+) and malic acid, plays a significant role in various non-clinical biogeochemical processes. The iron(2+) cation, complexed with the 2-hydroxybutanedioate (malate) ligand, exhibits unique reactivity and mobility that influences environmental systems and biological mechanisms at a molecular level.

Ligand-Enhanced Reactivity in Environmental Systems (e.g., Contaminant Transformation)

In aquatic and soil environments, the speciation and reactivity of ferrous iron (Fe(II)) are critical factors in the transformation of various contaminants. The complexation of Fe(II) with organic ligands, such as malate (2-hydroxybutanedioate), can significantly enhance its reductive capabilities. researchgate.net Organic ligands that form stronger complexes with ferric iron (Fe(III)) than with Fe(II) effectively lower the standard reduction potential (EH0) of the Fe(III)/Fe(II) couple. researchgate.netillinois.edu This shift makes the complexed Fe(II) a more potent reducing agent, capable of transforming otherwise persistent environmental pollutants.

Research has demonstrated that the presence of ligands like carboxylates can accelerate the rates of key reactions, including the oxidation of Fe(II) by oxygen and hydrogen peroxide, which in turn generates reactive oxidants for contaminant degradation. nih.gov The formation of Fe(II)-ligand complexes can prevent the precipitation of iron hydroxides, keeping iron soluble and reactive over a broader pH range. nih.gov This enhanced reactivity is crucial for the reductive transformation of contaminants such as nitroaromatics and halogenated alkanes. researchgate.netillinois.edu The rate of contaminant reduction is highly dependent on the specific ligand and its concentration. researchgate.net While direct reduction by the Fe(II) complex is a key mechanism, indirect reduction pathways involving adsorbed Fe(II) on mineral surfaces also contribute to contaminant transformation. nih.gov

Table 1: Effect of Organic Ligands on Fe(II) Reactivity and Contaminant Transformation
Ligand TypeMechanism of Enhanced ReactivityExamples of Transformed ContaminantsKey Research Findings
Carboxylates (e.g., Malate, Oxalate, Citrate)Lowers the Fe(III)/Fe(II) redox potential, increasing the thermodynamic driving force for reduction. researchgate.net Limits iron precipitation, increasing Fe(II) availability. nih.govNitroaromatics, Halogenated alkanesFe(II) complexation by Fe(III)-stabilizing ligands leads to the formation of Fe(II) species with low standard reduction potentials and enhanced reactivity with reducible contaminants. researchgate.net
Aminopolycarboxylates (e.g., EDTA, NTA)Accelerates the rate of the Fenton reaction (Fe(II) + H₂O₂) to produce hydroxyl radicals (OH·). nih.gov Increases ferric iron solubility. nih.govAromatic compounds, Pesticides, Arsenic(III)The addition of NTA and EDTA to systems with nanoparticulate zero-valent iron and oxygen significantly increases oxidant yield, approaching theoretical maxima near neutral pH. nih.gov
CatecholatesStrongly stabilizes Fe(III), significantly lowering the redox potential of the Fe(III)/Fe(II) couple. researchgate.netReducible organic pollutantsStudies with model ligands provide mechanistic insights into contaminant transformations in complex aquatic systems where Fe(II) co-accumulates with natural organic matter. researchgate.net

Iron Speciation and Transport in Model Systems (e.g., Plant Iron Uptake Mechanisms at the Molecular Level)

Iron is an essential micronutrient for plants, but its availability in soil is often limited, particularly in alkaline conditions where it exists as insoluble ferric (Fe³⁺) oxides. nih.govmdpi.com Plants have evolved sophisticated mechanisms to acquire and transport iron. The speciation of iron, particularly its chelation by organic ligands like malate and citrate (B86180), is fundamental to its mobility and uptake.

Non-graminaceous (non-grass) plants utilize a "Strategy I" reduction-based mechanism. This involves acidifying the rhizosphere by pumping out protons, followed by the reduction of Fe³⁺ to the more soluble ferrous (Fe²⁺) form by a membrane-bound ferric chelate reductase. mdpi.combiotechstudies.org The resulting Fe²⁺ is then taken up into root cells by an iron-regulated transporter (IRT1). nih.gov

Once inside the plant, iron must be transported from the roots to the shoots via the xylem. To maintain its solubility and prevent toxic reactions, iron is chelated by organic molecules. nih.gov While citrate is a primary long-distance transport ligand for iron in the xylem, other organic acids and the non-proteinogenic amino acid nicotianamine (B15646) (NA) also play crucial roles. nih.gov Fe²⁺ can form stable complexes with NA for transport. nih.gov These Fe-chelate complexes are loaded into the xylem for translocation to the aerial parts of the plant. nih.gov Within the cells and for phloem-based transport to sink tissues like seeds, NA is a major chelator for Fe²⁺. mdpi.comnih.gov The transport of these metal-NA complexes across membranes is mediated by specific transporters from the Yellow Stripe-Like (YSL) family. nih.gov This chelation strategy prevents iron from precipitating and protects the cell from the oxidative stress that free iron could generate via the Fenton reaction. nih.gov

Table 2: Key Molecules in Plant Iron Speciation and Transport
MoleculeTypeFunctionLocation
FRO2 (Ferric Reductase Oxidase 2)EnzymeReduces Fe³⁺ to Fe²⁺ in the rhizosphere, increasing its solubility. mdpi.comnih.govRoot epidermal cell membrane
IRT1 (Iron-Regulated Transporter 1)Transporter ProteinTakes up Fe²⁺ from the soil into root epidermal cells. biotechstudies.orgnih.govRoot epidermal cell membrane
CitrateOrganic Acid LigandChelates iron for long-distance transport in the xylem. nih.govXylem sap
Nicotianamine (NA)Amino Acid LigandChelates Fe²⁺ for intracellular and long-distance transport in the phloem. mdpi.comnih.gov Precursor for phytosiderophores in grasses. nih.govCytosol, Phloem sap
YSL (Yellow Stripe-Like) TransportersTransporter ProteinsTransport metal-nicotianamine complexes across cell membranes for distribution within the plant. nih.govVarious cell membranes (e.g., vascular tissues)
FRD3 (Ferric Reductase Defective 3)Transporter ProteinExports citrate into the xylem to facilitate iron translocation. nih.govPericycle and vascular-associated cells

Analytical Methodologies for Sodium;2 Hydroxybutanedioate;iron 2+ in Research Contexts

Spectrophotometric Quantification in Chemical and Environmental Matrices

Spectrophotometry remains a widely used, accessible, and reliable method for quantifying iron. These methods are typically based on the reaction of iron with a chromogenic agent to form a colored complex, the absorbance of which is proportional to the iron concentration.

Two of the most common chromogenic agents for iron determination are Ferrozine and 1,10-phenanthroline (B135089). Both reagents form intensely colored complexes with ferrous iron (Fe²⁺), making them highly suitable for sensitive spectrophotometric analysis.

The 1,10-phenanthroline method is a sensitive technique for iron determination. pbworks.com Ferrous iron reacts with 1,10-phenanthroline to form a stable, orange-red complex, [Fe(C₁₂H₈N₂)₃]²⁺, which has a maximum absorbance at approximately 510 nm. chemetrics.comscispace.com The color intensity is independent of pH in the range of 2 to 9. pbworks.com To determine the total iron content, any ferric iron (Fe³⁺) present in the sample must first be reduced to ferrous iron. tau.ac.il A reducing agent, such as hydroxylamine (B1172632) hydrochloride or hydroquinone, is added for this purpose. pbworks.comscispace.com The reaction is: 2Fe³⁺ + 2NH₂OH → 2Fe²⁺ + N₂ + 4H₂O. pbworks.com By omitting the reduction step, the assay can selectively quantify the Fe²⁺ content.

The Ferrozine assay is another highly sensitive method for the quantification of ferrous iron. Ferrozine (3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p'-disulfonic acid monosodium salt hydrate) reacts with Fe²⁺ to form a stable, water-soluble magenta complex, [Fe(Ferrozine)₃]⁴⁻, which exhibits a maximum absorbance at 562 nm. nih.gov Similar to the 1,10-phenanthroline method, a reducing agent like ascorbic acid can be used to reduce Fe³⁺ to Fe²⁺ for the determination of total iron. atlas-medical.com The high molar absorptivity of the Ferrozine-iron complex allows for the detection of iron at very low concentrations. linear.es

The selection between Ferrozine and 1,10-phenanthroline often depends on the specific requirements of the analysis, including the desired sensitivity and the matrix of the sample. Both methods, however, are well-established and provide reliable results for the quantification of iron(II) and total iron in various samples.

Table 1: Comparison of Ferrozine and 1,10-Phenanthroline Assays for Iron Quantification

FeatureFerrozine Assay1,10-Phenanthroline Assay
Chromogenic Agent 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p'-disulfonic acid monosodium salt hydrate1,10-Phenanthroline
Complex Formed [Fe(Ferrozine)₃]⁴⁻[Fe(C₁₂H₈N₂)₃]²⁺
Color of Complex Magenta/Purple Orange-Red pbworks.com
Maximum Absorbance (λmax) 562 nm 510 nm scispace.com
Typical Reducing Agent Ascorbic Acid atlas-medical.comHydroxylamine Hydrochloride pbworks.com
Key Advantages Higher sensitivity, water-soluble complex Stable complex over a wide pH range (2-9) pbworks.com

Analyzing sodium;2-hydroxybutanedioate;iron(2+) in complex matrices such as cell culture media or seawater models requires specific method development to overcome potential interferences. The high salt content, presence of organic matter, and other metal ions can affect the accuracy of spectrophotometric assays.

For culture samples , proteins and other organic molecules can interfere with the colorimetric reaction. Sample preparation often involves a digestion step, for instance, with acid, to release the iron from any organic complexes and to remove protein interference. genox.com Centrifugation or filtration may also be necessary to remove cellular debris. genox.com The pH of the sample must be carefully adjusted to the optimal range for the chosen colorimetric reagent. asdlib.org

In seawater models , the high concentration of salts, particularly magnesium and calcium, can interfere with the analysis. plymsea.ac.uk Furthermore, iron in seawater can exist in various forms, including dissolved, colloidal, and particulate, and can be complexed with natural organic ligands. liverpool.ac.uk To measure the total dissolved iron, a pre-treatment step is often necessary to dissociate these complexes and reduce all iron to the ferrous state. This can be achieved by acidification of the sample. nih.gov For the analysis of trace levels of iron in seawater, preconcentration techniques may be required to bring the iron concentration into the detectable range of the spectrophotometric method. nipponsteel.com

Method development for these matrices involves validating the procedure by assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision using matrix-matched standards or certified reference materials. nipponsteel.comfrontiersin.org

Advanced Chromatographic and Mass Spectrometric Techniques

For more detailed analysis, including the quantification of the malate (B86768) ligand and the determination of elemental purity, more advanced techniques like chromatography and mass spectrometry are employed.

Ion chromatography (IC) is a powerful technique for the separation and quantification of ionic species. In the context of sodium;2-hydroxybutanedioate;iron(2+), IC can be used to analyze the malate ligand. The separation of transition metals and their complexes can be achieved on a cation exchange column. thermofisher.com By adding a chelating agent to the eluent, the selectivity of the separation can be modified based on the different degrees of association between the metal ions and the chelating agent. thermofisher.com

A specific method, hydrophilic interaction liquid chromatography (HILIC), has been developed for the quantification of iron citrate (B86180)/malate complexes. rsc.org This technique allows for the baseline separation of these species, which can be challenging due to their lability and reactivity with the column stationary phase. rsc.org The separated ligand can then be detected using various detectors, including conductivity detectors or mass spectrometers.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive and specific technique for elemental analysis. lambda-cro.com It can detect and quantify elements at trace and ultra-trace levels, making it ideal for determining the elemental composition and purity of sodium;2-hydroxybutanedioate;iron(2+). nih.gov

For analysis, the sample is typically digested in acid to break down the complex and introduce the elements into the plasma. nih.gov The high temperature of the plasma atomizes and ionizes the elements, which are then separated by a mass spectrometer based on their mass-to-charge ratio. nipponsteel.com ICP-MS can provide precise measurements of the iron content and can also be used to identify and quantify any elemental impurities that may be present, which is crucial for quality control. spectroscopyonline.com The technique's high sensitivity allows for a low limit of quantification (LLOQ). lambda-cro.com

Table 2: Advanced Analytical Techniques for Sodium;2-hydroxybutanedioate;iron(2+)

TechniqueAnalytePrincipleKey Advantages
Ion Chromatography (IC) Malate LigandSeparation of ions based on their interaction with a stationary phase. thermofisher.comAllows for the direct quantification of the organic ligand.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Iron and other elementsAtomization and ionization of elements in a high-temperature plasma, followed by mass spectrometric detection. nipponsteel.comHigh sensitivity, low detection limits, multi-element analysis, suitable for purity assessment. lambda-cro.com

Electrochemical Techniques for Speciation and Concentration

Electrochemical methods offer a powerful alternative for the determination of iron concentration and its speciation (i.e., the different oxidation states). These techniques are known for their high sensitivity, selectivity, and the ability to perform real-time measurements. researchgate.net

Voltammetric techniques, such as cyclic voltammetry (CV) and stripping voltammetry , are particularly well-suited for iron analysis. researchgate.net In CV, the current at a working electrode is measured as the potential is swept. The resulting voltammogram provides information about the redox properties of the analyte. The peak current in a cyclic voltammogram is proportional to the concentration of the electroactive species. researchgate.net This allows for the quantification of both Fe²⁺ and Fe³⁺. semanticscholar.org

Adsorptive cathodic stripping voltammetry (AdCSV) is an extremely sensitive technique for the determination of trace levels of iron, particularly in matrices like seawater. liverpool.ac.uknih.gov In this method, an iron complex is preconcentrated by adsorption onto the surface of the working electrode before the potential is scanned. This preconcentration step significantly enhances the sensitivity, allowing for detection at picomolar levels. nih.gov Different complexing agents can be used to selectively accumulate specific iron species on the electrode surface, enabling speciation analysis. nih.gov

These electrochemical techniques provide valuable information on both the concentration and the redox state of iron in sodium;2-hydroxybutanedioate;iron(2+), which is critical for understanding its chemical reactivity and bioavailability.

Stripping Voltammetry for Trace Analysis

Stripping voltammetry is a highly sensitive electrochemical technique used for the determination of trace concentrations of metal ions. wikipedia.org The method involves a two-step process: a preconcentration step followed by a stripping step. For the analysis of the iron(II) in Sodium;2-hydroxybutanedioate;iron(2+), anodic stripping voltammetry (ASV) would be the relevant technique.

In the preconcentration or deposition step, the iron(II) ions from the complex would be reduced to metallic iron at a negative potential and deposited onto the working electrode, typically a mercury-based or a chemically modified electrode. wikipedia.org The solution is stirred during this step to maximize the amount of analyte deposited. The deposition potential and time are critical parameters that influence the sensitivity of the measurement.

Following the deposition, the stirring is stopped, and a potential scan is applied in the positive (anodic) direction during the stripping step. This causes the deposited iron to be oxidized (stripped) back into the solution, generating a current that is proportional to the concentration of the iron in the sample. wikipedia.org The peak potential of this current provides qualitative information about the analyte.

Square wave adsorptive cathodic stripping voltammetry (SW-AdCSV) is a variation that can be employed, often using a complexing agent to enhance selectivity and sensitivity. nih.gov

Below is a table summarizing typical experimental parameters for the trace analysis of iron using stripping voltammetry, which would be applicable to the analysis of Sodium;2-hydroxybutanedioate;iron(2+).

ParameterValue/RangePurpose
Working Electrode Hanging Mercury Drop Electrode (HMDE) or modified Carbon ElectrodeProvides a renewable and sensitive surface for metal deposition.
Reference Electrode Ag/AgClProvides a stable reference potential.
Auxiliary Electrode Platinum wireCompletes the electrochemical cell.
Supporting Electrolyte Acetate buffer (pH 4-5)Maintains constant ionic strength and pH.
Deposition Potential -1.2 V to -1.4 V vs. Ag/AgClTo ensure the reduction of Fe(II) to Fe(0).
Deposition Time 60 - 300 sControls the amount of preconcentration and thus sensitivity.
Stripping Waveform Differential Pulse or Square WaveEnhances sensitivity by discriminating against background currents.
Scan Rate 10 - 100 mV/sAffects the peak shape and resolution.

This table presents typical parameters for iron analysis via stripping voltammetry; specific values for Sodium;2-hydroxybutanedioate;iron(2+) would require experimental optimization.

Cyclic Voltammetry for Redox Characterization

Cyclic voltammetry (CV) is a powerful electrochemical technique for investigating the redox properties of a compound. researchgate.net For Sodium;2-hydroxybutanedioate;iron(2+), CV can be used to study the Fe(II)/Fe(III) redox couple, providing information on the formal reduction potential, electron transfer kinetics, and stability of the complex. cecri.res.in

In a typical CV experiment, the potential of a working electrode immersed in a solution of the analyte is swept linearly from a starting potential to a vertex potential and then back to the start. The resulting current is plotted against the applied potential, producing a cyclic voltammogram.

For the iron(II)-malate complex, the voltammogram would be expected to show an anodic peak corresponding to the oxidation of Fe(II) to Fe(III) and a cathodic peak for the reverse reduction process. researchgate.net The separation between the anodic and cathodic peak potentials (ΔEp) can provide information about the reversibility of the electron transfer process. A reversible, one-electron process should have a ΔEp of approximately 59 mV at room temperature. researchgate.net

The formal reduction potential (E°') of the Fe(II)/Fe(III) couple in the complex can be estimated from the midpoint of the anodic and cathodic peak potentials. This value is indicative of the thermodynamic stability of the complex in its oxidized and reduced forms. cecri.res.in The scan rate dependence of the peak currents can be used to determine if the process is diffusion-controlled. researchgate.net

The following table outlines key parameters that can be derived from a cyclic voltammetry study of Sodium;2-hydroxybutanedioate;iron(2+).

ParameterSymbolInformation ProvidedTypical Expected Value/Observation
Anodic Peak Potential EpaPotential at which oxidation of Fe(II) to Fe(III) occurs.Dependent on solvent, electrolyte, and complex structure.
Cathodic Peak Potential EpcPotential at which reduction of Fe(III) to Fe(II) occurs.Dependent on solvent, electrolyte, and complex structure.
Formal Reduction Potential E°'Thermodynamic measure of the ease of reduction of the complex.Calculated as (Epa + Epc) / 2.
Peak Potential Separation ΔEpIndication of the electrochemical reversibility.ΔEp = |Epa - Epc|; ~59 mV for a reversible one-electron process.
Anodic Peak Current ipaProportional to the concentration of the reduced species (Fe(II) complex).Varies with concentration and scan rate.
Cathodic Peak Current ipcProportional to the concentration of the oxidized species (Fe(III) complex).Varies with concentration and scan rate.
Peak Current Ratio ipa / ipcIndication of the stability of the oxidized and reduced forms of the complex.Ratio of ~1 suggests a stable redox couple.

This table illustrates the type of data obtained from cyclic voltammetry; actual values for Sodium;2-hydroxybutanedioate;iron(2+) would be determined experimentally.

Future Research Directions and Unanswered Questions

Design and Synthesis of Novel Iron(II) Malate (B86768) Derivatives with Tunable Properties

A primary focus for future research will be the rational design and synthesis of new iron(II) malate derivatives. The goal is to create compounds with precisely controlled, or "tunable," properties tailored for specific applications. This involves strategically modifying the malate ligand or introducing other coordinating molecules to influence the electronic structure, redox potential, and reactivity of the iron center.

Researchers are exploring the introduction of various functional groups onto the malate backbone. For example, the synthesis of derivatives with electron-donating or electron-withdrawing groups could systematically alter the iron's redox potential, making the complexes more suitable for specific catalytic reactions or as redox mediators in batteries. nih.gov The synthesis of pincer-type ligands incorporating a malate-like scaffold could also lead to novel iron complexes with unique coordination environments and reactivity. nih.gov

Key research objectives in this area include:

Developing versatile synthetic methodologies: Creating efficient and scalable routes to a wide range of iron(II) malate derivatives.

Investigating structure-activity relationships: Systematically studying how modifications to the ligand structure impact the physicochemical properties of the resulting complex.

Targeting specific functionalities: Designing derivatives with enhanced catalytic activity, improved stability, or novel photophysical properties.

Exploring the Role of Counterions and Solvation on Complex Stability and Reactivity

The identity of the counterion (in this case, sodium) and the nature of the solvent can have a profound impact on the stability, structure, and reactivity of coordination complexes. nih.gov For sodium iron(II) malate, these factors are not yet fully understood and represent a critical area for future investigation.

Research will need to systematically explore how different alkali metal counterions (e.g., lithium, potassium) or organic cations influence the solid-state packing and solution-phase behavior of the iron(II) malate complex. The choice of counterion can affect the solubility of the complex, the stability of the iron's oxidation state, and the accessibility of the metal center for catalysis. nih.gov

Similarly, the role of the solvent in the coordination sphere of the iron ion needs to be elucidated. The extent and nature of solvation can dramatically influence the kinetics and thermodynamics of reactions involving the iron(II) malate complex. nih.gov Understanding these solvation effects is crucial for optimizing reaction conditions in synthetic applications and for predicting the complex's behavior in biological or environmental systems.

Future studies should aim to:

Synthesize and characterize iron(II) malate with various counterions.

Investigate the solution-state structure and dynamics in different solvent systems.

Correlate counterion and solvent effects with the complex's stability and reactivity.

Advanced In Situ Spectroscopic Studies for Mechanistic Insights

A deeper understanding of the reaction mechanisms involving iron(II) malate is essential for optimizing its existing applications and discovering new ones. Advanced in situ spectroscopic techniques, which allow for the observation of reactions as they happen, will be instrumental in this endeavor.

Techniques such as stopped-flow UV-Vis, rapid-freeze-quench Mössbauer and EPR spectroscopy, and time-resolved infrared spectroscopy can provide invaluable data on the transient intermediates and transition states that are formed during chemical transformations. nih.gov These studies can help to elucidate the elementary steps of catalytic cycles, the nature of reactive species, and the factors that control reaction rates and selectivity. researchgate.net

For example, in situ spectroscopy could be used to:

Identify the active catalytic species in iron-catalyzed oxidation reactions. nih.gov

Probe the mechanism of electron transfer in redox processes.

Characterize the interaction of the complex with substrates and other reagents. nih.gov

The insights gained from these mechanistic studies will be crucial for the rational design of more efficient and selective catalysts based on the iron(II) malate scaffold. nih.gov

Development of Predictive Models for Structure-Property Relationships

The ability to accurately predict the properties of a molecule based on its structure is a major goal of modern chemistry. In the context of iron(II) malate, the development of predictive models for structure-property relationships could significantly accelerate the discovery of new derivatives with desired functionalities.

Computational chemistry and machine learning are powerful tools that can be employed to build these models. nih.gov By creating large datasets of experimental and computationally generated data for a variety of iron(II) malate derivatives, it will be possible to train machine learning algorithms to recognize the complex relationships between molecular structure and properties such as redox potential, catalytic activity, and stability. mdpi.comresearchgate.net

These predictive models could then be used to:

Virtually screen large libraries of potential derivatives for promising candidates. purdue.edu

Guide the design of new molecules with optimized properties.

Gain a deeper fundamental understanding of the factors that govern the behavior of these complexes. researchgate.net

The development of robust and accurate predictive models will require a close integration of computational and experimental efforts.

Expanding Applications in Emerging Fields of Sustainable Chemistry and Advanced Materials

Iron is an earth-abundant and non-toxic metal, making iron(II) malate an attractive candidate for applications in sustainable chemistry and advanced materials. rsc.org Future research should focus on exploring and expanding its use in these emerging fields.

In the realm of sustainable chemistry , iron(II) malate could be developed as a catalyst for a variety of environmentally benign transformations, such as C-H activation and the synthesis of valuable chemicals from renewable feedstocks. mdpi.com Its potential as a component in systems for carbon dioxide capture and conversion also warrants investigation.

In the field of advanced materials , iron(II) malate and its derivatives could be utilized as precursors for the synthesis of novel iron-based nanomaterials with unique magnetic or catalytic properties. There is also potential for its use as a component in metal-organic frameworks (MOFs) for gas storage and separation, or as an anode material in next-generation batteries. mdpi.com

The table below summarizes potential future research directions and their anticipated impact.

Research AreaKey ObjectivesPotential Impact
Novel Derivatives Synthesis of iron(II) malate derivatives with tailored electronic and steric properties.Development of highly efficient and selective catalysts, sensors, and redox-active materials.
Counterion & Solvation Understanding the influence of counterions and solvents on complex stability and reactivity.Optimization of reaction conditions and control over product formation in synthetic applications.
Mechanistic Studies Elucidation of reaction mechanisms using advanced in situ spectroscopic techniques.Rational design of improved catalysts and a deeper understanding of fundamental chemical processes.
Predictive Modeling Development of computational models to predict structure-property relationships.Accelerated discovery of new materials with desired functionalities and reduced experimental costs.
Sustainable Applications Exploration of iron(II) malate in green catalysis and advanced materials.Contribution to the development of more sustainable chemical processes and novel functional materials.

By pursuing these research directions, the scientific community can unlock the full potential of sodium iron(II) malate and its derivatives, paving the way for new discoveries and technologies that address pressing societal needs.

Q & A

Basic Research Question

  • X-ray crystallography : Resolves coordination geometry (e.g., octahedral Fe²⁺ with bidentate 2-hydroxybutanedioate ligands) and hydrogen-bonding networks .
  • FT-IR spectroscopy : Identifies ligand coordination via shifts in C=O (1700–1650 cm⁻¹) and O–H (3400–3200 cm⁻¹) stretches .
  • Mössbauer spectroscopy : Confirms Fe²⁺ oxidation state and spin state (high-spin, δ ≈ 1.2 mm/s, ΔEQ ≈ 2.5 mm/s) .

How does the stability of sodium 2-hydroxybutanedioate iron(2+) vary under different pH and temperature conditions?

Advanced Research Question

  • pH dependence : Stability decreases above pH 7 due to hydroxide precipitation. Below pH 4, ligand protonation disrupts chelation.
  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C, with mass loss corresponding to ligand degradation.
  • Long-term storage : Anoxic conditions and desiccants (e.g., silica gel) prevent oxidation and hygroscopic degradation .

How can contradictory data in literature about the complex’s redox behavior be resolved?

Advanced Research Question

  • Controlled experiments : Replicate studies under standardized conditions (e.g., fixed pH, O₂ levels).
  • Electrochemical analysis : Cyclic voltammetry (CV) quantifies redox potentials and identifies intermediate species.
  • Statistical validation : Apply t-tests or ANOVA to compare datasets, accounting for instrumental variability .

What computational models predict the electronic structure and reactivity of this complex?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps ≈ 3.5 eV) and spin density distributions.
  • Molecular dynamics (MD) : Simulates solvation effects and ligand-exchange kinetics in aqueous media.
  • Validation : Cross-reference computed IR/Raman spectra with experimental data .

What are the key challenges in reproducing synthetic protocols for this compound?

Basic Research Question

  • Ligand purity : Impurities in 2-hydroxybutanedioate (e.g., residual malate isomers) alter stoichiometry.
  • Fe²⁺ sources : Use FeSO₄·7H₂O instead of FeCl₂ to avoid chloride interference.
  • Documentation : Report exact pH, ionic strength, and drying conditions to ensure reproducibility .

How does the complex interact with biological systems, and what methodological precautions are needed for in vitro studies?

Advanced Research Question

  • Chelation effects : Competes with endogenous ligands (e.g., citrate) for Fe²⁺ transport.
  • Assay design : Include EDTA controls to distinguish specific vs. nonspecific binding.
  • Toxicity screening : Use cell viability assays (MTT) and ROS probes to assess biocompatibility .

What statistical approaches are recommended for analyzing variability in crystallographic data?

Advanced Research Question

  • R-factor analysis : Compare experimental and calculated diffraction patterns (R < 0.05 indicates high accuracy).
  • CCDC validation tools : Check for outliers in bond lengths/angles (e.g., Fe–O bonds: 2.0–2.2 Å).
  • Multi-crystal datasets : Average data from ≥3 crystals to mitigate twinning or disorder artifacts .

How can the ligand’s stereochemistry (R/S configuration) influence the complex’s properties?

Advanced Research Question

  • Chiral HPLC : Separate enantiomers using cellulose-based columns.
  • Circular dichroism (CD) : Compare Cotton effects at 220–250 nm to assign absolute configuration.
  • Biological activity : Test enantiomers in receptor-binding assays (e.g., microbial iron uptake systems) .

What role does hydrogen bonding play in stabilizing the crystal lattice of this compound?

Advanced Research Question

  • X-ray topology analysis : Identify O–H⋯O and N–H⋯O interactions (distance: 2.6–3.0 Å; angle: 150–180°).
  • Thermal displacement parameters (Ueq) : Higher Ueq values indicate weaker H-bonds.
  • Lattice energy calculations : Use software like Mercury to quantify H-bond contributions to stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.